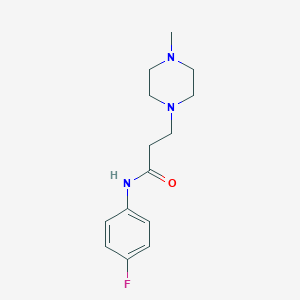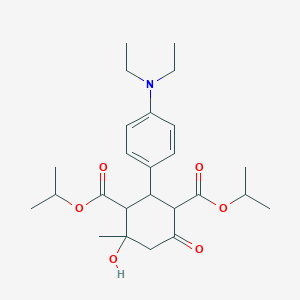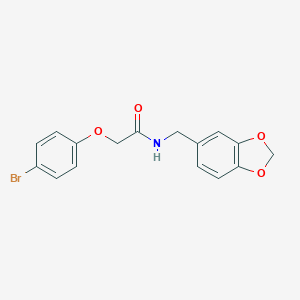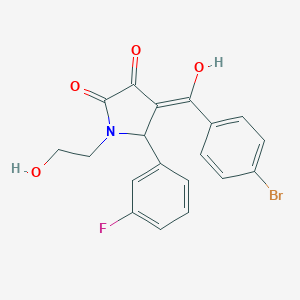![molecular formula C16H14Cl2N4O B248887 3-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B248887.png)
3-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and synthesis methods.
作用機序
The mechanism of action of 3-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
実験室実験の利点と制限
The compound has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various animal models. However, there are also several limitations to its use in lab experiments. The compound is highly toxic and requires careful handling. It also has poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on 3-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine. One potential direction is to further investigate its potential applications in the treatment of cancer, inflammation, and neurological disorders. Another potential direction is to investigate its mechanism of action and identify potential targets for drug development. Additionally, there is potential for the development of new synthesis methods to improve the efficiency and safety of the compound.
合成法
The synthesis of 3-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine involves a multi-step process. The first step involves the reaction of 2,4-dichlorophenol with propylene oxide to form 2,4-dichlorophenoxypropanol. The second step involves the reaction of 2,4-dichlorophenoxypropanol with hydrazine hydrate to form 3-(2,4-dichlorophenoxy)propylhydrazine. The final step involves the reaction of 3-(2,4-dichlorophenoxy)propylhydrazine with pyridine-3-carboxaldehyde and sodium azide to form 3-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine.
科学的研究の応用
The compound 3-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research has been in the field of drug discovery. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
特性
製品名 |
3-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine |
|---|---|
分子式 |
C16H14Cl2N4O |
分子量 |
349.2 g/mol |
IUPAC名 |
3-[5-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C16H14Cl2N4O/c17-12-5-6-14(13(18)9-12)23-8-2-4-15-20-16(22-21-15)11-3-1-7-19-10-11/h1,3,5-7,9-10H,2,4,8H2,(H,20,21,22) |
InChIキー |
HIYQXHDIWYNNJF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=NNC(=N2)CCCOC3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC(=CN=C1)C2=NNC(=N2)CCCOC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B248805.png)

![Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide](/img/structure/B248807.png)
![[4-(2-Pyridinylmethyl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B248808.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B248810.png)







